molecular formula C12H13ClN2O2S B239684 2-(4-chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

Cat. No.: B239684
M. Wt: 284.76 g/mol
InChI Key: AOGYXCZYIVCZKH-UHFFFAOYSA-N
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Description

WAY-658674 is a bioactive molecule primarily utilized in the research of amyloid diseases and synucleinopathies . It has a molecular weight of 284.76 and the chemical formula C₁₂H₁₃ClN₂O₂S . This compound is known for its potential in studying neurodegenerative diseases, making it a valuable tool in scientific research.

Chemical Reactions Analysis

WAY-658674 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-658674 is extensively used in scientific research, particularly in the study of amyloid diseases and synucleinopathies . Its applications include:

    Chemistry: Used as a reference compound in various chemical reactions and studies.

    Biology: Helps in understanding the biological pathways and mechanisms involved in neurodegenerative diseases.

    Medicine: Potential therapeutic applications in treating diseases like Alzheimer’s and Parkinson’s.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

WAY-658674 exerts its effects by interacting with specific molecular targets and pathways involved in amyloid diseases and synucleinopathies . The exact mechanism involves the inhibition of amyloid fibril formation and the modulation of synaptic functions, which are crucial in the progression of neurodegenerative diseases.

Comparison with Similar Compounds

WAY-658674 is unique in its specific application to amyloid diseases and synucleinopathies. Similar compounds include:

    WAY-100635: A selective serotonin receptor antagonist.

    WAY-267464: An oxytocin receptor agonist.

    WAY-181187: A dopamine receptor antagonist.

These compounds, while similar in structure, have different applications and mechanisms of action, highlighting the uniqueness of WAY-658674 in neurodegenerative disease research.

Properties

Molecular Formula

C12H13ClN2O2S

Molecular Weight

284.76 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C12H13ClN2O2S/c1-8-6-9(13)2-3-10(8)17-7-11(16)15-12-14-4-5-18-12/h2-3,6H,4-5,7H2,1H3,(H,14,15,16)

InChI Key

AOGYXCZYIVCZKH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NCCS2

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NCCS2

Origin of Product

United States

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